N-(furan-2-ylmethyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide
Description
N-(furan-2-ylmethyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide is a heterocyclic compound featuring a triazole core substituted with pyridinyl and acetamide groups. The acetamide side chain is further modified with a furan-2-ylmethyl moiety. This structural complexity confers unique physicochemical properties, including enhanced solubility and bioavailability, making it a candidate for pharmacological applications. Its synthesis typically involves multi-step reactions, including cyclization and alkylation, as observed in structurally related compounds .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c20-13(16-9-11-2-1-7-21-11)8-12-17-14(19-18-12)10-3-5-15-6-4-10/h1-7H,8-9H2,(H,16,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGMGGFZABLTLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=NC(=NN2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the furylmethyl and pyridyltriazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furyl and pyridyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the triazole ring can be substituted with other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the triazole ring.
Scientific Research Applications
Chemistry
In chemistry, N-(furan-2-ylmethyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structure suggests it could act as a ligand in binding studies.
Medicine
In medicine, this compound could be explored for its pharmacological properties. It may have potential as a therapeutic agent, depending on its bioactivity and toxicity profile.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and other proteins. The pathways involved could be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The pyridinyl group at the triazole-3 position is critical for anti-inflammatory and anticancer activities, while furan substitution optimizes bioavailability .
- Limitations : Sulfanyl and thioether analogues, though synthetically accessible, show reduced metabolic stability in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
